{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
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Overview
Description
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-2-one moiety, and an acetic acid functional group
Mechanism of Action
Target of Action
Compounds with a chromen-7-yl structure are often associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They might interact with various cellular targets, such as enzymes or receptors, to exert their effects.
Mode of Action
The compound might bind to its target(s) and modulate their activity, leading to changes in cellular processes. The fluorophenyl group could enhance the compound’s binding affinity to its target(s), while the oxyacetic acid group could be involved in hydrogen bonding or electrostatic interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The chromen-7-yl and fluorophenyl groups could influence its lipophilicity and thus its absorption and distribution, while the oxyacetic acid group could affect its metabolism and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and activity could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 7-hydroxy-2H-chromen-2-one.
Esterification: The 7-hydroxy-2H-chromen-2-one is esterified with 4-fluorophenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, typically using sodium hydroxide or potassium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)propionic acid
- 4-Fluorophenylacetic acid
- 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.4]non-2-en-3-yl]propionamide
Uniqueness
{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is unique due to its combination of a fluorophenyl group, a chromen-2-one moiety, and an acetic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKQVGMRXJERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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